

Technical Guide: Tamoxifen Methiodide

Solubility & Handling

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Compound of Interest

Compound Name: Tamoxifen methiodide

CAS No.: 107256-99-5

Cat. No.: B028564

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Executive Summary

Tamoxifen Methiodide (TMI) is a quaternary ammonium derivative of the selective estrogen receptor modulator (SERM) tamoxifen. Unlike its parent compound, which is lipophilic and membrane-permeable, TMI carries a permanent positive charge at the quaternary nitrogen.[1] This physicochemical modification renders the molecule membrane-impermeable, preventing it from crossing the blood-brain barrier (BBB) or passively diffusing into the cell cytoplasm.[1]

This guide details the solubility profile, preparation protocols, and handling requirements for TMI. It is specifically designed for researchers utilizing TMI to distinguish between cell-surface estrogen receptor (ER) signaling and intracellular/genomic ER activity, or to isolate peripheral effects from central neural mechanisms.[1]

Part 1: Physicochemical Profile[1]

The solubility behavior of TMI is governed by its amphiphilic nature: it possesses a highly polar, charged "head" (the quaternary ammonium) and a bulky, lipophilic "tail" (the triphenylethylene backbone).

Parameter	Specification
Chemical Name	N-methyl tamoxifen iodide
Molecular Formula	C ₂₇ H ₃₁ INO
Molecular Weight	~513.4 g/mol
Charge Status	Permanently Cationic (Quaternary Ammonium)
Primary Utility	Membrane-impermeable ER antagonist; BBB-impermeable.[1]
CAS Number	76114-73-3 (Generic reference for methiodide salt)

Solubility Data Matrix

Note: Solubility data for TMI is distinct from Tamoxifen Citrate. Do not conflate the two.

Solvent	Solubility Rating	Max Concentration (Approx.)	Comments
DMSO	Excellent	> 25 mM (~12 mg/mL)	Recommended Stock Solvent. Stable at -20°C.
Ethanol	Good	~ 10–20 mM	Suitable for stock, but evaporation can alter concentration over time.[1]
Water / PBS	Poor to Moderate	< 1 mM (< 0.5 mg/mL)	Precipitation Risk. The hydrophobic backbone limits solubility despite the charge.
Corn Oil	Not Recommended	N/A	Corn oil is used for the lipophilic free base. TMI is a salt and dissolves poorly in non-polar oils.

Part 2: Preparation Protocols

Protocol A: Preparation of Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock solution for long-term storage.

- Weighing: Accurately weigh the TMI powder. Note: TMI is hygroscopic; minimize exposure to air.
- Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM.
 - Calculation: For 5 mg of TMI (MW 513.4), add ~974 μ L of DMSO.
- Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and yellow.

- Troubleshooting: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
- Storage: Aliquot into light-protective (amber) vials. Store at -20°C.
 - Stability:[1] Stable for 3–6 months if protected from light and moisture.

Protocol B: Preparation of Aqueous Working Solution

Objective: Dilute the stock for cell culture or acute tissue slice experiments (Final Conc: 1–10 μM).

- Thawing: Thaw the DMSO stock aliquot at room temperature. Vortex before use to ensure homogeneity.
- Rapid Dilution:
 - Prepare the required volume of aqueous buffer (e.g., aCSF, PBS, or Culture Media).
 - Crucial Step: While vortexing the buffer, slowly pipe the DMSO stock into the center of the liquid.
 - Ratio: Keep the final DMSO concentration < 0.1% (v/v) to avoid solvent toxicity.
- Clarification: Inspect for precipitation. The solution must be crystal clear.
 - Note: If a higher concentration (>100 μM) is attempted in water, the hydrophobic backbone may drive micelle formation or precipitation.

Part 3: Experimental Applications & Rationale

Why Use Tamoxifen Methiodide?

The selection of TMI over standard Tamoxifen (Citrate or Free Base) is a strategic experimental choice driven by compartment restriction.

- Cell Surface vs. Nuclear Signaling:
 - Tamoxifen (Base): Crosses membrane

Binds Nuclear ERs (Genomic effects) + Membrane ERs.[1]

- **Tamoxifen Methiodide:** Repelled by membrane

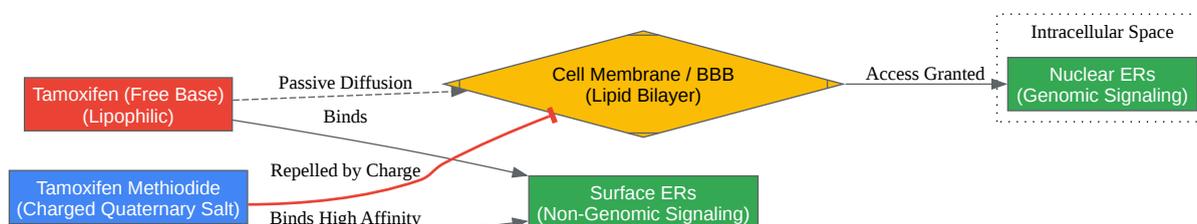
Binds only Surface ERs (Non-genomic effects).[1]

- Central vs. Peripheral Exclusion:

- When injected systemically (i.p.), TMI does not cross the Blood-Brain Barrier (BBB).[1]
This allows researchers to block peripheral estrogen receptors (e.g., in bone or uterus) while leaving brain estrogen receptors intact.

Visualization: Mechanism of Action & Exclusion

The following diagram illustrates the mechanistic difference that dictates the solubility and application of TMI.



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Figure 1: Compartmental restriction of **Tamoxifen Methiodide** compared to the membrane-permeable free base.[1]

Part 4: Troubleshooting & FAQs

Q: Can I dissolve TMI in Corn Oil for injection? A: No. Corn oil is the standard vehicle for Tamoxifen Free Base (lipophilic). TMI is a salt and will not dissolve effectively in oil, leading to suspension variability and poor bioavailability. For in vivo peripheral blockade, dissolve TMI in a

small volume of DMSO/Ethanol and dilute with sterile saline (0.9% NaCl) immediately prior to injection.

Q: My aqueous solution is cloudy. What happened? A: You likely exceeded the solubility limit of the hydrophobic backbone.

- Solution: Reduce the working concentration. If high concentrations are absolutely required, use a complexing agent like cyclodextrin (HP- β -CD), though this may affect receptor binding kinetics.[1]

Q: How do I verify the compound is actually the Methiodide salt? A: Check the Certificate of Analysis (CoA). The molecular weight should be approx. 513.4 g/mol (vs. 371.5 for base or 563.6 for citrate).[1]

References

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